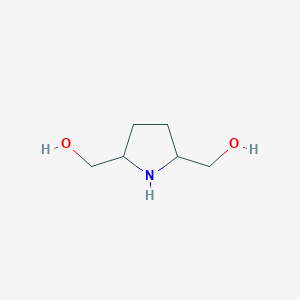

Pyrrolidine-2,5-diyldimethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[5-(hydroxymethyl)pyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c8-3-5-1-2-6(4-9)7-5/h5-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNFYTQOVXXQNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559284 | |

| Record name | (Pyrrolidine-2,5-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5626-66-4 | |

| Record name | (Pyrrolidine-2,5-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidine-2,5-diyldimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2R,5R)-Pyrrolidine-2,5-diyldimethanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,5R)-Pyrrolidine-2,5-diyldimethanol is a chiral organic compound featuring a pyrrolidine ring substituted at the 2 and 5 positions with hydroxymethyl groups. The "(2R,5R)" designation specifies the stereochemistry at the two chiral centers, indicating a trans configuration of the substituents. This C2-symmetric scaffold has garnered significant interest in the fields of asymmetric synthesis and medicinal chemistry. Its rigid, well-defined three-dimensional structure makes it an excellent chiral ligand for asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds. Furthermore, the pyrrolidine motif is a common core in many biologically active molecules, suggesting potential applications for (2R,5R)-Pyrrolidine-2,5-diyldimethanol and its derivatives in drug discovery and development. This guide provides a detailed overview of its structural properties, synthesis, and potential applications.

Structural Properties

The structural and physical properties of (2R,5R)-Pyrrolidine-2,5-diyldimethanol are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical processes.

| Property | Value |

| Chemical Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| Appearance | Predicted: Solid |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Optical Rotation | Data not available |

| Solubility | Expected to be soluble in polar organic solvents |

| Predicted LogP | -1.0 |

| CAS Number | 5626-66-4 (for the general compound, stereochemistry not specified) |

Synthesis

The synthesis of (2R,5R)-Pyrrolidine-2,5-diyldimethanol typically starts from a readily available chiral precursor to ensure the desired stereochemistry. A common strategy involves the reduction of a C2-symmetric pyrrolidine-2,5-dicarboxylate derivative.

Experimental Protocol: Synthesis from (2R,5R)-Dimethyl 1-(tert-butoxycarbonyl)pyrrolidine-2,5-dicarboxylate

This protocol outlines a general procedure for the synthesis of (2R,5R)-Pyrrolidine-2,5-diyldimethanol via the reduction of a protected diester precursor.

Materials:

-

(2R,5R)-Dimethyl 1-(tert-butoxycarbonyl)pyrrolidine-2,5-dicarboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

Reduction of the Diester: A solution of (2R,5R)-dimethyl 1-(tert-butoxycarbonyl)pyrrolidine-2,5-dicarboxylate in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting mixture is stirred until a white precipitate forms.

-

The precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-Boc protected diol.

-

Deprotection: The crude N-Boc protected (2R,5R)-pyrrolidine-2,5-diyldimethanol is dissolved in a suitable solvent such as dichloromethane or methanol.

-

An excess of a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid, is added to the solution.

-

The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

The solvent is removed under reduced pressure. If an HCl salt is formed, it can be neutralized with a base like sodium bicarbonate to obtain the free amine.

-

Purification: The final product, (2R,5R)-Pyrrolidine-2,5-diyldimethanol, is purified by column chromatography or recrystallization.

Caption: Synthetic workflow for (2R,5R)-Pyrrolidine-2,5-diyldimethanol.

Spectroscopic Characterization

The structure of (2R,5R)-Pyrrolidine-2,5-diyldimethanol is confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methine protons at C2 and C5, the methylene protons of the hydroxymethyl groups, and the methylene protons of the pyrrolidine ring. The chemical shifts and coupling constants will be indicative of the trans stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will display signals for the two equivalent methine carbons (C2 and C5), the two equivalent methylene carbons of the hydroxymethyl groups, and the two sets of equivalent methylene carbons of the pyrrolidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would correspond to the calculated molecular weight of 131.17 g/mol .

Applications in Asymmetric Synthesis

The C2-symmetric nature of (2R,5R)-Pyrrolidine-2,5-diyldimethanol makes it a valuable chiral ligand in asymmetric catalysis. The two hydroxymethyl groups can be readily modified to introduce various coordinating groups, allowing for the fine-tuning of the ligand's steric and electronic properties.

Asymmetric Catalysis Workflow

(2R,5R)-Pyrrolidine-2,5-diyldimethanol can be employed as a precursor to a variety of chiral ligands for transition metal-catalyzed reactions. The general workflow for its application in asymmetric catalysis is depicted below.

Caption: Workflow for the application of (2R,5R)-Pyrrolidine-2,5-diyldimethanol in asymmetric catalysis.

Potential in Drug Development

The pyrrolidine scaffold is a key structural motif in numerous FDA-approved drugs. The diol functionality of (2R,5R)-Pyrrolidine-2,5-diyldimethanol provides convenient handles for the introduction of various pharmacophores, making it an attractive building block for the synthesis of novel drug candidates. Its defined stereochemistry is particularly important, as the biological activity of chiral drugs is often dependent on the specific enantiomer.

Conclusion

(2R,5R)-Pyrrolidine-2,5-diyldimethanol is a valuable chiral building block with significant potential in both asymmetric synthesis and medicinal chemistry. Its C2-symmetric structure and versatile functional groups allow for the creation of a wide range of chiral ligands and potential drug candidates. The synthetic route, while requiring careful stereocontrol, is accessible from common chiral pool starting materials. Further research into the applications of this compound is likely to uncover new and efficient catalytic systems and novel therapeutic agents.

Spectroscopic Data Analysis of Pyrrolidine-2,5-diyldimethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data analysis of Pyrrolidine-2,5-diyldimethanol (C₆H₁₃NO₂), a key chiral building block in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted spectroscopic data and analysis of analogous compounds to provide a foundational understanding for researchers. It includes detailed, adaptable experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is presented in clear tabular formats, and key workflows and structural correlations are visualized using Graphviz diagrams to facilitate comprehension and application in a drug development context.

Introduction

This compound is a C₂-symmetric chiral molecule of significant interest in medicinal chemistry and drug development. Its bifunctional nature, containing both secondary amine and primary alcohol functionalities, makes it a versatile scaffold for the synthesis of complex molecules, including ligands for asymmetric catalysis and pharmacologically active compounds. Accurate structural elucidation through spectroscopic methods is paramount for ensuring the purity, identity, and stereochemistry of this intermediate and its subsequent derivatives. This guide serves as a practical resource for the acquisition and interpretation of its key spectroscopic data.

Predicted and Expected Spectroscopic Data

The following sections present predicted and expected spectroscopic data for this compound. It is crucial to note that this data is generated from computational models and analysis of structurally similar compounds, and should be confirmed with experimental data when possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H2, H5 (CH-CH₂OH) | 3.1 - 3.4 | Multiplet | 2H | - |

| H3, H4 (CH₂-CH₂) | 1.5 - 1.8 | Multiplet | 4H | - |

| -CH₂OH (Methylene) | 3.5 - 3.8 | Multiplet | 4H | - |

| -NH (Amine) | 1.8 - 2.5 (broad) | Singlet (broad) | 1H | - |

| -OH (Alcohol) | 2.0 - 4.0 (broad) | Singlet (broad) | 2H | - |

Note: Chemical shifts are referenced to a standard solvent signal. The NH and OH signals are often broad and their chemical shifts are highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2, C5 (CH-CH₂OH) | 60 - 65 |

| C3, C4 (CH₂-CH₂) | 28 - 33 |

| -CH₂OH (Methylene) | 65 - 70 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Characteristic IR Absorptions for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad | Indicative of hydrogen bonding. |

| N-H Stretch (Amine) | 3300 - 3500 | Medium | May be obscured by the broad O-H stretch. |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong | Characteristic of sp³ C-H bonds. |

| C-O Stretch (Alcohol) | 1050 - 1260 | Strong | |

| N-H Bend (Amine) | 1590 - 1650 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 132.1019 | Molecular ion with a proton adduct. |

| [M+Na]⁺ | 154.0839 | Molecular ion with a sodium adduct. |

| [M-H₂O+H]⁺ | 114.0913 | Loss of a water molecule from the protonated molecular ion. |

| [M-CH₂OH+H]⁺ | 101.0808 | Loss of a hydroxymethyl radical from the protonated molecular ion. |

Note: The molecular formula of this compound is C₆H₁₃NO₂, with a monoisotopic mass of 131.0946 g/mol .

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for this compound. These should be adapted based on the specific instrumentation and sample characteristics.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical shift reference.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (typically 8 to 16) should be acquired to obtain a good signal-to-noise ratio.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

-

Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (typically 128 or more) will be required.

-

Process the FID and reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

FT-IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

-

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode.

-

-

Instrument Setup:

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.

-

Calibrate the mass analyzer using a standard calibration solution.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500). Data can be acquired in full scan mode to detect all ions or in selected ion monitoring (SIM) mode for higher sensitivity towards specific ions.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or other adducts) to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualizations

Workflow for Spectroscopic Data Analysis

Structure and Key Spectroscopic Correlations

Conclusion

This technical guide provides a foundational framework for the spectroscopic analysis of this compound. While based on predicted data, the presented information on expected spectral features and detailed experimental protocols offers valuable guidance for researchers in drug development and organic synthesis. The systematic approach outlined, from sample preparation to spectral interpretation, coupled with visual aids, is intended to streamline the process of structural characterization for this important chiral building block. Experimental verification of the predicted data is strongly encouraged to build a robust and reliable spectroscopic database for this compound.

Navigating the Labyrinth of Molecular Architecture: A Technical Guide to Pyrrolidine-2,5-diyldimethanol Crystal Structure Determination

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive overview of the methodologies and data interpretation involved in determining the crystal structure of pyrrolidine-2,5-diyldimethanol, a key chiral building block. While a specific, publicly available crystal structure for this compound remains to be published, this document outlines the established experimental protocols and data analysis techniques by examining closely related pyrrolidine derivatives. This technical paper will equip researchers with the foundational knowledge to approach the crystallographic analysis of this and similar small molecules.

Synthesis and Crystallization: The Genesis of a Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of chiral cis-2,5-disubstituted pyrrolidines, such as this compound, often starts from commercially available precursors like methyl L-pyroglutamate.[1] A typical synthetic route involves a series of reactions including the formation of an imide, reaction with a Grignard reagent to introduce desired functional groups, and subsequent reduction steps to yield the final product.[1]

Once the pure compound is synthesized and characterized, the critical step of crystallization ensues. The formation of single crystals suitable for X-ray diffraction is often the most challenging aspect of structure determination. Common crystallization techniques for small organic molecules include:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

-

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a sealed container with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound's solution induces crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

The choice of solvent or solvent system is crucial and often determined empirically. For pyrrolidine derivatives, solvents such as ethanol, acetone, and diethyl ether have been used successfully.[2]

Experimental Protocols: From Crystal to Data

The core of crystal structure determination lies in the meticulous collection and analysis of X-ray diffraction data. The following sections detail the standardized workflow.

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100-170 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam. Modern crystallography relies on automated four-circle diffractometers equipped with sensitive detectors such as CCD or CMOS detectors.

As the crystal is rotated in the X-ray beam, a series of diffraction patterns are collected. Each diffraction spot (or reflection) contains information about the electron density distribution within the crystal. The intensity and position of thousands of these reflections are recorded.

Data Processing and Structure Solution

The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. The unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal lattice) are determined from the positions of the diffraction spots.

The "phase problem" is a central challenge in crystallography. While the intensities of the reflections are measured, their phases are lost. To solve the structure, these phases must be determined. For small molecules, direct methods are commonly employed. These are computational techniques that use statistical relationships between the intensities of the reflections to estimate the initial phases.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data. This is an iterative process of adjusting the atomic coordinates, thermal parameters (which describe the vibration of the atoms), and other structural parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor, which is a measure of the agreement between the experimental and calculated structure factors.

Data Presentation: Deciphering the Crystallographic Language

The results of a crystal structure determination are typically presented in a standardized format, often in the form of tables summarizing key crystallographic and structural data. While the specific data for this compound is not available, the following tables for a related pyrrolidine derivative, 1,2-dimorpholinoethane, illustrate the type of information that is reported.[3]

Table 1: Crystal Data and Structure Refinement Parameters for a Pyrrolidine Derivative.

| Parameter | Value |

| Empirical formula | C10H20N2O2 |

| Formula weight | 200.28 |

| Temperature (K) | 170(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P21/n |

| a (Å) | 6.0430(3) |

| b (Å) | 8.0805(3) |

| c (Å) | 11.1700(4) |

| α (°) | 90 |

| β (°) | 97.475(2) |

| γ (°) | 90 |

| Volume (ų) | 540.80(4) |

| Z | 2 |

| Density (calculated) (Mg/m³) | 1.229 |

| Absorption coefficient (mm⁻¹) | 0.088 |

| F(000) | 220 |

| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 3.33 to 25.50 |

| Index ranges | -7<=h<=7, -9<=k<=9, -13<=l<=13 |

| Reflections collected | 4867 |

| Independent reflections | 1007 [R(int) = 0.0216] |

| Completeness to theta = 25.50° (%) | 99.9 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1007 / 0 / 65 |

| Goodness-of-fit on F² | 1.055 |

| Final R indices [I>2sigma(I)] | R1 = 0.0345, wR2 = 0.0906 |

| R indices (all data) | R1 = 0.0406, wR2 = 0.0945 |

| Largest diff. peak and hole (e.Å⁻³) | 0.239 and -0.173 |

Table 2: Selected Bond Lengths (Å) and Angles (°) for a Pyrrolidine Derivative.

| Bond | Length (Å) | Angle | Degrees (°) |

| O(1)-C(1) | 1.423(1) | C(1)-O(1)-C(2) | 109.5(1) |

| N(1)-C(3) | 1.458(1) | C(3)-N(1)-C(4) | 109.1(1) |

| N(1)-C(5) | 1.463(1) | C(3)-N(1)-C(5) | 112.3(1) |

| C(1)-C(2) | 1.515(2) | O(1)-C(1)-C(2) | 111.4(1) |

| C(3)-C(4) | 1.518(2) | N(1)-C(3)-C(4) | 105.8(1) |

| C(5)-C(5)#1 | 1.527(2) | N(1)-C(5)-C(5)#1 | 112.5(1) |

Visualizing the Molecular World: Diagrams and Workflows

Visual representations are indispensable for understanding complex scientific processes and molecular structures. The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationships in crystal structure determination.

Caption: Experimental workflow for crystal structure determination.

Caption: 2D representation of this compound.

Conclusion: The Path Forward

The determination of the crystal structure of this compound is an essential step in harnessing its full potential in drug development. Although a definitive crystal structure is not yet publicly documented, the methodologies for its determination are well-established. This guide provides a robust framework for researchers to approach this challenge, from the initial synthesis and crystallization to the final data analysis and structure validation. The elucidation of this and other novel molecular structures will continue to be a driving force in the advancement of medicinal chemistry and materials science.

References

Chiral Pool Synthesis of Substituted Pyrrolidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1] Its stereochemistry is often crucial for biological activity, making enantioselective synthesis a key challenge. Chiral pool synthesis, which utilizes readily available, enantiomerically pure natural products as starting materials, offers a powerful and efficient strategy to access optically pure substituted pyrrolidines without the need for asymmetric catalysis or chiral resolution.[1] This technical guide provides an in-depth overview of the core strategies, key starting materials, and experimental methodologies for the synthesis of substituted pyrrolidines from the chiral pool.

Core Synthetic Strategies

The synthesis of substituted pyrrolidines from the chiral pool can be broadly categorized into two main approaches:

-

Functionalization of Pre-existing Pyrrolidine Scaffolds: This is the most direct approach, where readily available chiral pyrrolidine-containing molecules, such as amino acids, are modified. Proline and its derivatives are the most common starting materials in this category.[2]

-

Cyclization of Acyclic Precursors Derived from the Chiral Pool: In this strategy, the pyrrolidine ring is constructed from an acyclic, enantiopure precursor. This approach offers greater flexibility in introducing substituents at various positions of the ring. Common chiral precursors include amino acids (other than proline), carbohydrates, and tartaric acid.[2][3][4]

Key Chiral Pool Starting Materials and Their Synthetic Pathways

Amino Acids: The Versatile Precursors

Amino acids are the most widely utilized chiral pool sources for pyrrolidine synthesis due to their structural diversity and ready availability in enantiopure forms.

L-proline and its hydroxylated analogue, (2S,4R)-4-hydroxy-L-proline, are arguably the most popular starting materials for the synthesis of substituted pyrrolidines.[2] Their rigid cyclic structure provides a high degree of stereocontrol in subsequent functionalization reactions.

Key Transformations:

-

N-Functionalization: The secondary amine can be readily protected or functionalized. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl).[1]

-

Carboxylic Acid Modification: The carboxylic acid can be converted to esters, amides, or reduced to the corresponding alcohol (prolinol).[2]

-

Ring Functionalization: The pyrrolidine ring can be substituted at various positions. For instance, palladium-catalyzed C(sp³)–H arylation has been used to introduce aryl groups at the C4 position.[1]

Glutamic acid, an abundant non-essential amino acid, can be converted to pyroglutamic acid through dehydration and cyclization.[5][6] Pyroglutamic acid serves as a versatile intermediate for the synthesis of various functionalized pyrrolidines.[7]

Key Transformations:

-

Dehydration-Cyclization: Heating glutamic acid leads to the formation of pyroglutamic acid.[5]

-

Reduction and Further Functionalization: The lactam ring of pyroglutamic acid can be reduced and the resulting pyrrolidine further elaborated.

(S)-Aspartic acid can be transformed into enantiomerically pure β-proline (pyrrolidine-3-carboxylic acid) derivatives.[3] This involves the formation of a 1,4-bis-electrophile followed by rearrangement and ring closure.[3]

Carbohydrates: A Rich Source of Chirality

Carbohydrates are inexpensive and readily available chiral building blocks that can be used to synthesize highly functionalized pyrrolidines.[8][9] Their multiple stereocenters and functional groups offer a high degree of control over the stereochemical outcome of the synthesis.

Key Strategies:

-

Reductive Amination: The anomeric carbon can be converted to an amine, followed by intramolecular cyclization.

-

Nucleophilic Displacement: Hydroxyl groups can be converted into good leaving groups and displaced by a nitrogen nucleophile to form the pyrrolidine ring.

Tartaric Acid: A C2-Symmetric Precursor

Tartaric acid is a C2-symmetric molecule that can be used to synthesize C2-symmetric 2,5-disubstituted pyrrolidines.[10] These types of pyrrolidines are important as chiral auxiliaries and ligands in asymmetric catalysis.[11]

Quantitative Data Summary

The following tables summarize quantitative data for key synthetic transformations.

Table 1: Synthesis of Substituted Pyrrolidines from Proline Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | d.r. | e.e. (%) | Reference |

| N-Boc-trans-4-hydroxy-L-proline | TEMPO, NaOCl | N-Boc-4-keto-L-proline | High | N/A | >99 | [2] |

| N-Boc-L-proline | EDC, HOBt, Amine | N-Boc-L-proline Amide | High | N/A | >99 | [1] |

| (S)-Proline | LiAlH4 | (S)-Prolinol | High | N/A | >99 | [2] |

Table 2: Cyclization Strategies for Pyrrolidine Synthesis

| Acyclic Precursor | Reagents and Conditions | Product | Yield (%) | d.r. | e.e. (%) | Reference |

| Alcohol 96 | NaH, DMF, rt | Boc-protected pyrrolidine 97 | 78 | N/A | >99 | [2] |

| Diol 1 from Aspartic Acid | MesCl, then cyclization | Pyrrolidinium salt 9a | Good | N/A | >99 | [3] |

Detailed Experimental Protocols

N-Boc Protection of (R)-pyrrolidine-3-carboxylic acid[1]

A solution of (R)-pyrrolidine-3-carboxylic acid is prepared in a mixture of dioxane and 1N sodium hydroxide. Di-tert-butyl dicarbonate dissolved in dioxane is then added at room temperature, and the mixture is stirred for 1.5 hours. Following the reaction, the mixture is diluted with ether, and the organic phase is washed with 1N NaOH. The aqueous phase is then acidified with 3N HCl and extracted with ether. The combined organic extracts are dried and concentrated to yield the N-Boc protected product.

Amide Coupling using EDC/HOBt[1][12]

To a solution of N-Boc protected pyrrolidine carboxylic acid in a suitable solvent such as dimethylformamide (DMF), are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The desired amine is then added, and the reaction mixture is stirred at room temperature until completion. The product is isolated and purified using standard techniques such as chromatography.

Reduction of Proline to Prolinol[2]

To a suspension of LiAlH4 in an anhydrous solvent like THF, a solution of proline is added dropwise at a controlled temperature (e.g., 0 °C). The reaction mixture is then refluxed for several hours. After cooling, the reaction is quenched by the sequential addition of water and aqueous NaOH. The resulting solid is filtered off, and the filtrate is concentrated to give the crude prolinol, which can be further purified by distillation or chromatography.

Conclusion

Chiral pool synthesis provides a robust and efficient platform for the stereoselective synthesis of a wide variety of substituted pyrrolidines. By leveraging the inherent chirality of natural products such as amino acids, carbohydrates, and tartaric acid, complex molecular architectures can be constructed with a high degree of stereocontrol. The choice of the starting material and the synthetic strategy depends on the desired substitution pattern and stereochemistry of the target molecule. This guide provides a foundational understanding of the key principles and methodologies in this field, serving as a valuable resource for researchers in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. One‐Step Conversion of Glutamic Acid into 2‐Pyrrolidone on a Supported Ru Catalyst in a Hydrogen Atmosphere: Remarkable Effect of CO Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. keio.elsevierpure.com [keio.elsevierpure.com]

- 10. C2-Symmetric Pyrrolidines Derived from Tartaric Acids: Versatile ...: Ingenta Connect [ingentaconnect.com]

- 11. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Pyrrolidine-2,5-diyldimethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolidine-2,5-diyldimethanol, a disubstituted pyrrolidine, presents a scaffold of interest in medicinal chemistry and drug development. This technical guide provides a summary of its known physicochemical properties, drawing from available data. While comprehensive experimental values for several key parameters are not extensively reported in the literature, this document consolidates the available information on its structure, predicted properties, and relevant synthetic strategies for related compounds. This guide aims to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar chemical entities.

Chemical and Physical Properties

This compound is a chiral molecule existing as cis and trans diastereomers, each as a pair of enantiomers. The stereochemistry of the molecule significantly influences its physical and biological properties.

| Property | Value | Source/Notes |

| Molecular Formula | C₆H₁₃NO₂ | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| CAS Number | 5626-66-4 | |

| SMILES | C1C--INVALID-LINK--CO | (for (2S,5S) isomer)[1] |

| InChI | InChI=1S/C6H13NO2/c8-3-5-1-2-6(4-9)7-5/h5-9H,1-4H2/t5-,6-/m0/s1 | (for (2S,5S) isomer)[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Spectral Data

Detailed experimental spectral data (NMR, IR) for this compound is not widely published. However, predicted mass spectrometry data is available.

Mass Spectrometry

Predicted Collision Cross Section (CCS) values for various adducts of this compound have been calculated. These values are instrumental in identifying the compound in mass spectrometry-based analyses.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 132.10192 | 129.0 |

| [M+Na]⁺ | 154.08386 | 135.0 |

| [M-H]⁻ | 130.08736 | 126.7 |

| [M+NH₄]⁺ | 149.12846 | 149.3 |

| [M+K]⁺ | 170.05780 | 132.7 |

| [M+H-H₂O]⁺ | 114.09190 | 123.7 |

| [M+HCOO]⁻ | 176.09284 | 146.8 |

| [M+CH₃COO]⁻ | 190.10849 | 163.1 |

| [M+Na-2H]⁻ | 152.06931 | 132.1 |

| [M]⁺ | 131.09409 | 123.6 |

| [M]⁻ | 131.09519 | 123.6 |

| (Data sourced from PubChemLite)[1] |

Experimental Protocols: Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, several general methods for the synthesis of substituted pyrrolidines are well-established. These can be adapted for the targeted synthesis of this compound. The synthesis of the analogous 3,4-Bis(hydroxymethyl)-2,2,5,5-tetraethylpyrrolidin-1-oxyl has been reported, involving a three-component domino process to assemble the pyrrolidine ring.[2]

General Workflow for Pyrrolidine Synthesis

A common strategy for constructing the pyrrolidine ring is through multicomponent reactions. These reactions offer an efficient way to build molecular complexity from simple starting materials in a single step.

Caption: General workflow for the synthesis of substituted pyrrolidines via a [3+2] cycloaddition reaction.

A key intermediate in many pyrrolidine syntheses is an azomethine ylide, which can be generated in situ from an aldehyde and an amine. This ylide then undergoes a [3+2] cycloaddition with a dipolarophile to form the pyrrolidine ring.

References

- 1. Synthesis of geminal bis(hydroxymethyl)pyrrolidine and pyrrolizidine imino sugars - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of 3,4-Bis(hydroxymethyl)-2,2,5,5-tetraethylpyrrolidin-1-oxyl via 1,3-Dipolar Cycloaddition of Azomethine Ylide to Activated Alkene - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Investigation of Pyrrolidine-2,5-diyldimethanol Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its non-planar and flexible conformation allows for the precise three-dimensional positioning of substituents, making it a "privileged scaffold" for the design of molecules that can effectively interact with biological targets. Among the vast family of pyrrolidine-containing molecules, Pyrrolidine-2,5-diyldimethanol, a C2-symmetric diol, presents a unique platform for the synthesis of novel chiral ligands and pharmacologically active agents. This technical guide provides an in-depth initial investigation into the reactivity of this compound, focusing on its synthesis, potential reactions, and applications in drug development.

Synthesis of this compound

The synthesis of chiral this compound, particularly the (2S,5S) and (2R,5R) enantiomers, is most commonly achieved through the reduction of the corresponding diester or dicarboxylic acid derivatives of proline. A robust and frequently employed method involves the use of a powerful reducing agent such as Lithium Aluminium Hydride (LiAlH₄).[2][3]

Experimental Protocol: Synthesis of (2S,5S)-Pyrrolidine-2,5-diyldimethanol

This protocol details the reduction of diethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate to (2S,5S)-pyrrolidine-2,5-diyldimethanol using Lithium Aluminium Hydride.

Materials:

-

Diethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate

-

Lithium Aluminium Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Ethyl Acetate

-

1 M Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

A solution of diethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF under an inert atmosphere (Argon or Nitrogen) at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period, monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction is then carefully quenched by the sequential dropwise addition of water, followed by 1 M NaOH solution, and finally more water, while maintaining cooling in an ice bath.

-

The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether.

-

The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude (2S,5S)-pyrrolidine-2,5-diyldimethanol.

-

The crude product can be further purified by distillation or recrystallization.

Safety Precautions: Lithium Aluminium Hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be carried out under a strictly inert and anhydrous atmosphere by trained personnel.[4][5]

Logical Workflow for Synthesis

Caption: General workflow for the synthesis of (2S,5S)-Pyrrolidine-2,5-diyldimethanol.

Spectroscopic Data

| Spectroscopic Data | (2S,5S)-Pyrrolidine-2,5-diyldimethanol |

| ¹H NMR (CDCl₃, δ ppm) | ~1.5-2.0 (m, 4H, C₃-H₂, C₄-H₂), ~3.4-3.8 (m, 6H, C₂-H, C₅-H, 2 x CH₂OH), ~2.0-3.0 (br s, 3H, NH, 2 x OH) |

| ¹³C NMR (CDCl₃, δ ppm) | ~28-32 (C₃, C₄), ~60-65 (C₂, C₅), ~65-70 (CH₂OH) |

| IR (KBr, cm⁻¹) | ~3300-3400 (br, O-H, N-H stretching), ~2850-2950 (C-H stretching), ~1050-1150 (C-O stretching) |

| Mass Spectrometry (EI) | m/z (%): [M]+, [M-H₂O]+, [M-CH₂OH]+ |

Reactivity and Potential Applications

The reactivity of this compound is primarily centered around its two hydroxyl groups and the secondary amine. These functional groups provide multiple avenues for derivatization, making it a versatile building block in organic synthesis.

Catalysis

Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives are widely recognized for their application as chiral ligands in asymmetric catalysis.[10][11] The diol functionality of this compound can be readily modified to synthesize a variety of ligands for metal-catalyzed reactions, such as the addition of diethylzinc to aldehydes, leading to the formation of chiral secondary alcohols with high enantiomeric excess.[11]

Potential Catalytic Cycle

Caption: Generalized catalytic cycle involving a ligand derived from this compound.

Drug Development

The pyrrolidine scaffold is a key component in a multitude of FDA-approved drugs.[12] Derivatives of this compound can be explored for various biological activities. For instance, functionalization of the hydroxyl groups can lead to the synthesis of novel esters, ethers, or carbamates, while the secondary amine can be derivatized to form amides or tertiary amines. These modifications can be tailored to interact with specific biological targets. Studies on related bis(hydroxymethyl)pyrrolizine derivatives have shown potential anticancer activity.[10]

Potential Signaling Pathway Interaction

Caption: Hypothetical interaction of a this compound derivative with a biological target.

Conclusion

This compound serves as a valuable and versatile chiral building block with significant potential in both asymmetric catalysis and drug discovery. Its synthesis from readily available proline derivatives, coupled with the reactivity of its diol and secondary amine functionalities, opens up a wide array of possibilities for the creation of novel and complex molecular architectures. Further investigation into the specific reactions and biological activities of its derivatives is warranted to fully exploit the potential of this promising scaffold. This guide provides a foundational understanding to encourage and support such research endeavors.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. adichemistry.com [adichemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. youtube.com [youtube.com]

- 8. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Derivatization of Pyrrolidine-2,5-diyldimethanol: A Technical Guide to Novel Ligand Synthesis

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry and asymmetric synthesis, prized for its stereochemically rich, three-dimensional structure that allows for precise pharmacophore presentation. Among the myriad of pyrrolidine-based building blocks, pyrrolidine-2,5-diyldimethanol stands out as a versatile C2-symmetric chiral core. Its diol and secondary amine functionalities offer three points for derivatization, enabling the creation of diverse libraries of novel ligands for applications ranging from asymmetric catalysis to targeted therapeutics. This in-depth technical guide explores the derivatization of this core structure, providing insights into synthetic methodologies, quantitative data, and potential applications.

The this compound Core: A Privileged Scaffold

The inherent chirality and C2 symmetry of the (2S,5S)- or (2R,5R)-pyrrolidine-2,5-diyldimethanol scaffold make it an attractive starting material for the synthesis of chiral ligands. These ligands have found significant use in asymmetric catalysis, where they can effectively induce stereoselectivity in a variety of chemical transformations. Furthermore, the pyrrolidine ring is a common motif in numerous FDA-approved drugs, highlighting its biocompatibility and favorable pharmacokinetic properties.[1][2] The derivatization of this compound allows for the modulation of its steric and electronic properties, enabling the fine-tuning of ligand-receptor interactions or catalytic activity.

Synthetic Strategies for Derivatization

The derivatization of this compound can be systematically approached by targeting its three reactive sites: the secondary amine (N-H) and the two primary hydroxyl (O-H) groups.

N-Functionalization

Modification of the pyrrolidine nitrogen is a common strategy to introduce a wide range of substituents that can profoundly influence the ligand's properties.

Standard N-alkylation and N-arylation methods can be employed to introduce alkyl, aryl, and heteroaryl groups. These reactions typically involve the reaction of the pyrrolidine derivative with an appropriate halide or sulfonate in the presence of a base.

O-Functionalization

The two primary hydroxyl groups provide avenues for creating ligands with diverse functionalities, including ethers and esters.

A key example of O-etherification is the synthesis of (2R,5R)-bis(methoxymethyl)pyrrolidine derivatives, which have proven to be effective chiral ligands in asymmetric synthesis.[3]

Experimental Protocol: Synthesis of (2R,5R)-bis(methoxymethyl)pyrrolidine

This protocol is a representative procedure for the O-methylation of this compound.

-

Step 1: N-Protection. The pyrrolidine nitrogen is first protected, for example, with a benzyl group, to prevent its reaction in the subsequent step.

-

Step 2: O-Methylation. The N-protected this compound is treated with a methylating agent, such as methyl iodide, in the presence of a strong base like sodium hydride in an anhydrous solvent (e.g., THF). The reaction is typically carried out at room temperature.

-

Step 3: N-Deprotection. The N-protecting group is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group) to yield the desired (2R,5R)-bis(methoxymethyl)pyrrolidine.

Combined N- and O-Functionalization

For the creation of more complex ligands, both the nitrogen and oxygen atoms can be functionalized. An example is the synthesis of N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine, a highly effective chiral ligand.[3]

Applications of Derivatized Ligands

Derivatives of this compound have shown significant promise in both asymmetric catalysis and as potential therapeutic agents.

Asymmetric Catalysis

C2-symmetric 2,5-disubstituted pyrrolidine derivatives are privileged ligands in metal-catalyzed asymmetric reactions.[4] For instance, N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine has been successfully used as a chiral ligand in the addition of diethylzinc to aryl aldehydes, yielding secondary alcohols with high enantiomeric excess.[3]

Drug Discovery and Development

The pyrrolidine ring is a key structural motif in a wide range of biologically active compounds.[5] Derivatives of pyrrolidine have been investigated for various therapeutic targets, including their use as inhibitors of enzymes like dihydrofolate reductase (DHFR).[2][6] Although specific biological targets for ligands derived directly from this compound are not extensively documented in the reviewed literature, the versatility of the scaffold suggests its potential in designing novel therapeutic agents. The ability to introduce diverse functional groups allows for the exploration of structure-activity relationships (SAR) to optimize binding to biological targets.

Quantitative Data

The following tables summarize the available quantitative data for ligands derived from or related to the this compound scaffold.

Table 1: Performance of Chiral Ligands in Asymmetric Synthesis

| Ligand | Reaction | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine | Addition of Et₂Zn to ArCHO | 85-95 | 70-96 | [3] |

Table 2: Biological Activity of Pyrrolidine Derivatives

| Compound Class | Target | IC₅₀ (µM) | Reference |

| 4-Pyrrolidine-based thiosemicarbazones | Dihydrofolate Reductase (DHFR) | 12.37 - 54.10 | [2][6] |

Conclusion

This compound is a highly valuable and versatile chiral scaffold for the development of novel ligands. Its C2-symmetric structure and multiple points for derivatization allow for the synthesis of a wide array of compounds with potential applications in asymmetric catalysis and drug discovery. The successful use of its derivatives as chiral ligands demonstrates the potential to control stereochemical outcomes in chemical reactions with high efficiency. While the exploration of its derivatives as therapeutic agents is an emerging area, the prevalence of the pyrrolidine core in pharmaceuticals suggests a promising future. Further research into the derivatization of this scaffold and the biological evaluation of the resulting ligands is warranted to fully unlock its potential in creating next-generation catalysts and therapeutics.

References

- 1. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Pyrrolidine-2,5-diyldimethanol: A Chiral Scaffold for Advanced Drug Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and FDA-approved drugs.[1][2] Its prevalence is due to its ability to introduce three-dimensional complexity and conformational rigidity, which are crucial for specific molecular interactions with biological targets. Among the vast array of pyrrolidine-based building blocks, pyrrolidine-2,5-diyldimethanol, a C2-symmetric diol, stands out as a versatile chiral precursor for the synthesis of complex, stereochemically defined pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, key reactions, and its application in the development of potent therapeutics, with a particular focus on HIV protease inhibitors.

Synthesis of the this compound Scaffold

The efficient synthesis of enantiomerically pure this compound is paramount for its use in drug development. A common and effective strategy begins with the readily available and relatively inexpensive chiral starting material, L-glutamic acid.

A typical synthetic pathway involves the initial conversion of L-glutamic acid to diethyl L-glutamate hydrochloride, followed by cyclization to the corresponding pyroglutamate, and subsequent reduction steps.

Experimental Protocol: Synthesis of (2S,5S)-Pyrrolidine-2,5-diyldimethanol

Step 1: Synthesis of Diethyl L-glutamate hydrochloride

To a 500 mL four-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, 300 g of ethanol, 14.7 g (0.10 mol) of L-glutamic acid, and 25.0 g (0.08 mol) of triphosgene are added sequentially. The reaction mixture is heated to 70-75°C and maintained at this temperature with stirring for 5 hours. Upon completion, the system is cooled to 20-25°C, and the hydrogen chloride gas is removed by nitrogen displacement for 30 minutes. The excess triphosgene and ethanol are then recovered by distillation. To the residue, 100 mL of methyl tert-butyl ether is added for pulping. After filtration and drying, the white solid product, diethyl L-glutamate hydrochloride, is obtained.[3]

Step 2: Cyclization and Reduction to (2S,5S)-Pyrrolidine-2,5-diyldimethanol

The diethyl L-glutamate hydrochloride is then cyclized to the corresponding pyroglutamate, diethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate. This intermediate is subsequently reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

In a dry, three-necked flask under a nitrogen atmosphere, a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared. A solution of diethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate in dry THF is added dropwise to the stirred suspension at a rate that maintains a gentle reflux. The reaction is monitored by thin-layer chromatography. After completion, the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting precipitate is filtered off, and the organic layer is dried and concentrated to yield the crude (2S,5S)-pyrrolidine-2,5-diyldimethanol. Purification is typically achieved by column chromatography.

Quantitative Data for Precursor Synthesis

| Step | Starting Material | Reagents | Solvent | Yield | Purity | Reference |

| Esterification | L-Glutamic Acid | Ethanol, Triphosgene | None | 98.0% | 99.7% | [3] |

| Reduction of Diethyl Ester | Diethyl L-pyroglutamate | LiAlH₄ | THF | >90% | >95% | [4][5] |

Derivatization of this compound for Drug Synthesis

The utility of this compound as a precursor lies in the selective functionalization of its nitrogen and two hydroxyl groups.

N-Alkylation

The secondary amine of the pyrrolidine ring is a key site for modification, allowing for the introduction of various substituents to modulate the pharmacological properties of the final compound. Reductive amination is a common method for N-alkylation.

Experimental Protocol: N-Benzylation of (2S,5S)-Pyrrolidine-2,5-diyldimethanol

To a solution of (2S,5S)-pyrrolidine-2,5-diyldimethanol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is added benzaldehyde (1.1 eq.). The mixture is stirred at room temperature for 1-2 hours to form the corresponding iminium intermediate. Subsequently, a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), is added portion-wise. The reaction is stirred at room temperature until completion, as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield N-benzyl-(2S,5S)-pyrrolidine-2,5-diyldimethanol.

Quantitative Data for N-Alkylation

| Reaction | Substrate | Reagents | Solvent | Yield | Reference |

| N-Benzylation | This compound | Benzaldehyde, NaBH(OAc)₃ | DCM | 85-95% | General protocol |

O-Functionalization

The two primary hydroxyl groups can be converted to a variety of other functional groups, such as esters, ethers, or leaving groups for subsequent nucleophilic substitution.

Application in the Synthesis of HIV Protease Inhibitors

A significant application of chiral pyrrolidine scaffolds is in the development of HIV protease inhibitors.[6][7][8] HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins, a necessary step for viral maturation and infectivity.[9][10][11][12][13] Inhibitors of this enzyme are a cornerstone of highly active antiretroviral therapy (HAART).

The C2-symmetric nature of (2S,5S)-pyrrolidine-2,5-diyldimethanol makes it an ideal core for the design of symmetric or pseudo-symmetric HIV protease inhibitors that can effectively bind to the homodimeric active site of the enzyme.

Signaling Pathway: Role of HIV Protease in Viral Replication

Synthetic Workflow: Hypothetical HIV Protease Inhibitor

The following workflow illustrates a plausible synthetic route to a C2-symmetric HIV protease inhibitor, exemplified by a structure analogous to Lopinavir or Ritonavir, starting from (2S,5S)-pyrrolidine-2,5-diyldimethanol.

This generalized workflow highlights the key transformations required to convert the simple diol precursor into a complex, biologically active molecule. The specific choice of protecting groups, activating agents, and coupling partners would be tailored to the desired final structure.

Conclusion

This compound is a valuable and versatile chiral precursor in drug synthesis. Its C2-symmetry and multiple functionalization points make it an ideal scaffold for the construction of complex, stereochemically defined molecules, particularly in the realm of antiviral therapeutics like HIV protease inhibitors. The synthetic routes to this precursor are well-established, and its derivatization employs standard, high-yielding organic transformations. For researchers and professionals in drug development, a thorough understanding of the chemistry of this compound opens avenues for the design and synthesis of novel, potent, and selective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diethyl L-glutamate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Novel inhibitors of HIV protease: design, synthesis and biological evaluation of picomolar inhibitors containing cyclic P1/P2 scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1’-Ligands to Enhance Backbone-binding interactions with Protease: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel HIV-1 protease inhibitors containing pyrrolidine-derived P2 ligands to combat drug-resistant variant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 11. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cellular Targets of HIV-1 Protease: Just the Tip of the Iceberg? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Beyond Inhibition: A Novel Strategy of Targeting HIV-1 Protease to Eliminate Viral Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Chiral Ligands from Pyrrolidine-2,5-diyldimethanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chiral ligands derived from (2S,5S)- and (2R,5R)-pyrrolidine-2,5-diyldimethanol. These C₂-symmetric scaffolds are versatile building blocks for the development of ligands for asymmetric catalysis, a critical tool in modern drug discovery and development. The protocols outlined below focus on the synthesis of two important classes of chiral ligands: β-amino alcohols and diphosphines.

Application Notes

The inherent C₂-symmetry and stereochemically defined diol functionality of (2S,5S)- and (2R,5R)-pyrrolidine-2,5-diyldimethanol make them ideal starting materials for the synthesis of a wide range of chiral ligands. The pyrrolidine nitrogen can be readily functionalized to introduce various steric and electronic features, allowing for the fine-tuning of the ligand's properties for specific catalytic applications.

β-Amino Alcohol Ligands: Chiral β-amino alcohols are a well-established class of ligands for the enantioselective addition of organometallic reagents to carbonyl compounds. The ligands derived from pyrrolidine-2,5-diyldimethanol have shown excellent performance in the catalytic asymmetric addition of diethylzinc to aldehydes, affording chiral secondary alcohols with high enantioselectivity.[1] The proximity of the nitrogen atom and the two hydroxyl groups allows for the formation of a well-defined chiral environment around a metal center.

Diphosphine Ligands: Chiral diphosphine ligands are paramount in transition-metal-catalyzed asymmetric reactions, such as hydrogenation, hydroformylation, and cross-coupling reactions. The diol functionality of this compound can be readily converted to diphosphine moieties. This is typically achieved through a two-step process involving the activation of the hydroxyl groups, for example, by tosylation, followed by nucleophilic substitution with a phosphide reagent. The resulting C₂-symmetric diphosphine ligands can effectively chelate to a metal center, creating a chiral pocket that directs the stereochemical outcome of the reaction.

Synthesis of Chiral β-Amino Alcohol Ligands

This section details the synthesis of N-substituted (2R,5R)-bis(hydroxymethyl)pyrrolidine ligands and their application in the enantioselective addition of diethylzinc to aldehydes.

Synthetic Workflow

Experimental Protocols

Protocol 2.2.1: Synthesis of N-Benzyl-(2R,5R)-bis(hydroxymethyl)pyrrolidine

-

To a solution of (2R,5R)-pyrrolidine-2,5-diyldimethanol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).

-

To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at 60 °C for 12 hours.

-

After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to afford the N-benzyl derivative.

Protocol 2.2.2: Enantioselective Addition of Diethylzinc to Benzaldehyde

-

To a solution of the chiral β-amino alcohol ligand (0.05 eq) in anhydrous toluene at 0 °C, add titanium(IV) isopropoxide (1.2 eq).

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of diethylzinc (1.2 eq) in hexane dropwise to the mixture and stir for another 30 minutes at 0 °C.

-

Add benzaldehyde (1.0 eq) to the reaction mixture and stir at 0 °C for 24 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the chiral secondary alcohol.

Quantitative Data

The following table summarizes the performance of a representative N-substituted (2R,5R)-bis(methoxymethyl)pyrrolidine ligand in the enantioselective addition of diethylzinc to various aldehydes.[1]

| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | 90 | 92 (R) |

| p-Tolualdehyde | 92 | 94 (R) |

| p-Chlorobenzaldehyde | 88 | 90 (R) |

| p-Methoxybenzaldehyde | 85 | 88 (R) |

| 2-Naphthaldehyde | 95 | 96 (R) |

Synthesis of Chiral Diphosphine Ligands

This section outlines a general and robust two-step procedure for the synthesis of chiral diphosphine ligands from (2S,5S)-pyrrolidine-2,5-diyldimethanol.

Synthetic Workflow

Experimental Protocols

Protocol 3.2.1: Tosylation of (2S,5S)-Pyrrolidine-2,5-diyldimethanol

-

Dissolve (2S,5S)-pyrrolidine-2,5-diyldimethanol (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

-

Pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the combined organic layers with cold 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ditosylate, which can be used in the next step without further purification.

Protocol 3.2.2: Synthesis of (2S,5S)-Bis((diphenylphosphinoyl)methyl)pyrrolidine

-

To a solution of diphenylphosphine oxide (2.2 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Add a solution of the crude ditosylate from the previous step (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction at 80 °C for 12 hours.

-

Cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to obtain the diphosphine oxide.

Protocol 3.2.3: Reduction to the Diphosphine Ligand

-

Dissolve the diphosphine oxide (1.0 eq) in anhydrous toluene and add triethylamine (5.0 eq).

-

Add trichlorosilane (4.0 eq) dropwise to the solution at 0 °C.

-

Heat the reaction mixture to 110 °C and stir for 6 hours under an inert atmosphere.

-

Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with degassed toluene.

-

Wash the combined organic layers with degassed water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to afford the crude diphosphine ligand. The product should be handled under an inert atmosphere to prevent oxidation.

Expected Yields

The following table provides expected yields for the synthetic steps toward the chiral diphosphine ligand based on analogous reactions in the literature.

| Step | Reaction | Expected Yield (%) |

| 1 | Tosylation | >90 |

| 2 | Phosphination | 70-85 |

| 3 | Reduction | 80-95 |

References

Application Notes and Protocols: (2R,5R)- and (2S,5S)-Pyrrolidine-2,5-diyldimethanol in Asymmetric Organocatalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,5R)- and (2S,5S)-Pyrrolidine-2,5-diyldimethanol are C₂-symmetric chiral scaffolds that hold significant potential in asymmetric synthesis. While their primary role has been as versatile chiral building blocks and ligands in metal-catalyzed reactions, their application as standalone organocatalysts is an emerging area of interest. This document provides an overview of their potential applications in asymmetric organocatalysis, focusing on fundamental transformations such as the aldol reaction and Michael addition. The protocols and data presented herein are based on established methodologies for closely related C₂-symmetric pyrrolidine-based organocatalysts and serve as a guide for exploring the catalytic potential of pyrrolidine-2,5-diyldimethanol and its derivatives.

The core principle behind the catalytic activity of pyrrolidine-based organocatalysts lies in their ability to form nucleophilic enamines or electrophilic iminium ions with carbonyl compounds, mimicking the function of natural aldolase enzymes. The C₂-symmetry of the this compound backbone provides a well-defined chiral environment, which is crucial for achieving high stereocontrol in asymmetric transformations. The hydroxyl groups at the 2 and 5 positions can be further functionalized to fine-tune the steric and electronic properties of the catalyst, potentially enhancing its reactivity and selectivity.

I. Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the stereoselective formation of carbon-carbon bonds, yielding chiral β-hydroxy carbonyl compounds. Pyrrolidine-based organocatalysts are highly effective in promoting this transformation via an enamine-based catalytic cycle.

General Reaction Scheme

Caption: General scheme of an asymmetric aldol reaction.

Catalytic Cycle: Enamine Catalysis

The catalytic cycle for the pyrrolidine-catalyzed asymmetric aldol reaction involves the formation of a chiral enamine intermediate from the ketone and the catalyst. This enamine then attacks the aldehyde in a stereocontrolled manner, followed by hydrolysis to release the chiral β-hydroxy ketone and regenerate the catalyst.

Caption: Catalytic cycle for the asymmetric aldol reaction.

Application Data

The following table summarizes representative data for the asymmetric aldol reaction between cyclohexanone and various aromatic aldehydes, catalyzed by a C₂-symmetric pyrrolidine derivative. These results provide a benchmark for evaluating the performance of (2S,5S)-pyrrolidine-2,5-diyldimethanol.

| Entry | Aldehyde | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |

| 1 | 4-Nitrobenzaldehyde | Dioxane | 8 | 61 | 62:38 | >99 |

| 2 | Benzaldehyde | Dioxane | 12 | 55 | 58:42 | 98 |

| 3 | 4-Chlorobenzaldehyde | Dioxane | 10 | 65 | 65:35 | >99 |

| 4 | 4-Methoxybenzaldehyde | Dioxane | 15 | 52 | 55:45 | 97 |

Experimental Protocol: Asymmetric Aldol Reaction

This protocol is a general guideline for the asymmetric aldol reaction of a ketone with an aldehyde using a pyrrolidine-based organocatalyst.

Materials:

-

(2S,5S)-Pyrrolidine-2,5-diyldimethanol (or its derivative) (10 mol%)

-

Ketone (e.g., cyclohexanone) (2.0 mmol, 2.0 equiv)

-

Aldehyde (1.0 mmol, 1.0 equiv)

-

Anhydrous solvent (e.g., Dioxane) (2.0 mL)

-

Anhydrous MgSO₄

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the pyrrolidine-based organocatalyst (0.1 mmol, 10 mol%).

-

Add the anhydrous solvent (2.0 mL) and stir the mixture until the catalyst is fully dissolved.

-

Add the ketone (2.0 mmol) to the solution and stir for 10 minutes at room temperature.

-

Add the aldehyde (1.0 mmol) to the reaction mixture.

-

Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous NH₄Cl solution (5 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.

-

Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

II. Asymmetric Michael Addition

The asymmetric Michael addition is a key reaction for the formation of C-C bonds, leading to the synthesis of enantioenriched 1,5-dicarbonyl compounds and their derivatives. Pyrrolidine-based organocatalysts can activate α,β-unsaturated aldehydes or ketones through the formation of an iminium ion, facilitating the conjugate addition of nucleophiles.

General Reaction Scheme

Caption: General scheme of an asymmetric Michael addition.

Catalytic Cycle: Iminium Ion Catalysis

In this catalytic cycle, the pyrrolidine catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This activation lowers the LUMO of the enone, making it more susceptible to nucleophilic attack. The nucleophile adds to the β-position in a stereoselective manner, and subsequent hydrolysis releases the Michael adduct and regenerates the catalyst.

Caption: Catalytic cycle for the asymmetric Michael addition.

Application Data

The following table presents representative data for the asymmetric Michael addition of various nucleophiles to α,β-unsaturated aldehydes, catalyzed by a C₂-symmetric pyrrolidine derivative.

| Entry | α,β-Unsaturated Aldehyde | Nucleophile | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | Cinnamaldehyde | Nitromethane | CH₂Cl₂ | 24 | 91 | >99 |

| 2 | Crotonaldehyde | Nitromethane | CH₂Cl₂ | 36 | 85 | 98 |

| 3 | Cinnamaldehyde | Diethyl malonate | Toluene | 48 | 78 | 95 |

| 4 | 2-Hexenal | Nitromethane | CH₂Cl₂ | 30 | 88 | 99 |

Experimental Protocol: Asymmetric Michael Addition

This protocol provides a general procedure for the asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde using a pyrrolidine-based organocatalyst.